3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases as catalysts . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the iodo group.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the modulation of biological pathways due to its structural similarity to naturally occurring piperidine alkaloids.
Medicine: Research into its potential therapeutic effects, such as its use in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one can be compared to other piperidine derivatives, such as:
3-(4,4-Dimethylhexylidene)piperidin-2-one: Lacks the iodo group, which may result in different reactivity and biological activity.
3-(6-Bromo-4,4-dimethylhexylidene)piperidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825611-31-2 |
---|---|
Molecular Formula |
C13H22INO |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
3-(6-iodo-4,4-dimethylhexylidene)piperidin-2-one |
InChI |
InChI=1S/C13H22INO/c1-13(2,8-9-14)7-3-5-11-6-4-10-15-12(11)16/h5H,3-4,6-10H2,1-2H3,(H,15,16) |
InChI Key |
YCLDLWNVCCXEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C1CCCNC1=O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.